N-[3-(acetylamino)phenyl]propanamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(15)13-10-6-4-5-9(7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHPFGZXYRXEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]propanamide typically involves the following steps:
Acetylation of Aniline: The starting material, aniline, undergoes acetylation using acetic anhydride in the presence of a base such as pyridine to form N-phenylacetamide.
Nitration: The N-phenylacetamide is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the meta position, yielding N-(3-nitrophenyl)acetamide.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, resulting in N-(3-aminophenyl)acetamide.
Amidation: Finally, the amino group is acylated with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. Catalysts and solvents are chosen to maximize yield and minimize by-products. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the amide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(acetylamino)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Pharmacokinetic and Metabolic Comparisons
- S-4 (3-[4-(Acetylamino)phenoxy]-2-hydroxy-2-methyl-propanamide): A SARM with a phenoxy linkage instead of a phenyl group. S-4 exhibits superior oral bioavailability and metabolic stability compared to thio-ether-linked analogs like acetothiolutamide, which undergoes rapid oxidation and sulfate conjugation.
- C-6 (3-(4-Chloro-3-fluorophenoxy)-2-hydroxy-2-methyl-propanamide): Incorporates halogen substituents (Cl, F) on the phenyl ring, enhancing receptor binding affinity but increasing molecular weight (MW = 352.3 g/mol) and LogP (3.2). The target compound’s simpler structure (MW = 206.24 g/mol, LogP = 2.14) may offer better solubility and reduced drug-drug interaction risks .
Table 1: Pharmacokinetic Properties of Propanamide Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(acetylamino)phenyl]propanamide, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with acetylation of 3-aminophenyl precursors followed by coupling with propanoyl chloride. For example, intermediates like N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (a structural analog) are synthesized via nucleophilic acyl substitution under anhydrous conditions using triethylamine as a base . Purification via column chromatography (e.g., dichloromethane/methanol gradients) and recrystallization in ethanol can achieve >95% purity. Monitor reactions via TLC and confirm structures using H/C NMR .
Q. How can spectroscopic techniques characterize this compound?
- Methodology :
- NMR : H NMR will show peaks for the acetyl group (~2.1 ppm, singlet) and amide protons (~8.3 ppm). Aromatic protons in the 3-(acetylamino)phenyl moiety appear as multiplets between 6.8–7.5 ppm .
- IR : Confirm amide C=O stretches at ~1650–1680 cm and N-H bends at ~1550 cm.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 247.1212 for CHNO) .
Q. What are the primary biological targets of this compound derivatives?
- Methodology : Derivatives with similar structures (e.g., N-[3-(acetylamino)phenyl]carboxamides) exhibit activity against kinases (e.g., EGFR), G-protein-coupled receptors (GPCRs), and ion channels. Use in vitro binding assays (e.g., fluorescence polarization for kinase inhibition) and cellular models (e.g., HEK293 cells for receptor modulation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance anticancer activity?
- Methodology :
- Variation of Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to improve target binding, as seen in analogs like N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide .
- Bioisosteric Replacement : Replace the acetyl group with sulfonamide or tetrazole moieties to modulate solubility and potency. Test efficacy via MTT assays in cancer cell lines (e.g., MCF-7, A549) .
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Standardize Assay Conditions : Ensure consistent cell lines, serum concentrations, and incubation times. For example, discrepancies in IC values for kinase inhibition may arise from varying ATP concentrations .
- Validate Targets : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm target specificity .
Q. What strategies improve metabolic stability of this compound analogs?
- Methodology :
- Block Metabolic Hotspots : Fluorinate the phenyl ring or replace labile esters with amides to reduce CYP450-mediated oxidation .
- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS. Optimize half-life (>60 mins) by introducing bulky substituents (e.g., tert-butyl) .
Q. How can computational methods predict target interactions for this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to kinases (PDB: 1M17) or GPCRs (e.g., β-adrenergic receptor). Prioritize poses with hydrogen bonds to the amide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., Lys216 in EGFR) .
Q. What formulation approaches enhance aqueous solubility without compromising activity?
- Methodology :
- Salt Formation : Prepare hydrochloride salts via reaction with HCl in dioxane.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability. Characterize using dynamic light scattering (DLS) and test release profiles in PBS (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
